molecular formula C25H26N6O4S B1681925 Taprizosin CAS No. 210538-44-6

Taprizosin

Cat. No. B1681925
Key on ui cas rn: 210538-44-6
M. Wt: 506.6 g/mol
InChI Key: OLYXPBZBZBVRGD-UHFFFAOYSA-N
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Patent
US07026479B2

Procedure details

To a stirred solution of 6-amino-3,4-dimethoxy-2-(2-pyridyl)benzonitrile (see Example 2 or 2A, 7 g, 27 mmol) and N-(2-cyano-1,2,3,4-tetrahydro-5-isoquinolyl)methanesulfonamide (see Example 3 or 3A, 9 g, 36 mmol) in DMSO (21 ml) at room temperature, was added sodium-t-pentoxide (9.5 g, 92 mmol) portionwise over 20 minutes keeping the temperature below 30° C. The resulting slurry was then stirred for 2 hours. After this time, iced water (35 ml) was added over 1 minute followed by ethyl acetate (35 ml) before reducing the pH of the biphasic mixture to 8.0 with 2M aqueous HCl (20 ml). The aqueous phase was extracted with ethyl acetate (50 ml). The combined organics were washed with saturated NaCl solution (2×30 ml), reduced in volume and stirred for 3 hours. After this time, the resulting slurry was filtered to yield 10.2 g (74%) of the title compound.
Name
6-amino-3,4-dimethoxy-2-(2-pyridyl)benzonitrile
Quantity
7 g
Type
reactant
Reaction Step One
Name
N-(2-cyano-1,2,3,4-tetrahydro-5-isoquinolyl)methanesulfonamide
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium t-pentoxide
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[C:5]([O:16][CH3:17])=[C:4]([O:18][CH3:19])[CH:3]=1.[C:20]([N:22]1[CH2:31][CH2:30][C:29]2[C:24](=[CH:25][CH:26]=[CH:27][C:28]=2[NH:32][S:33]([CH3:36])(=[O:35])=[O:34])[CH2:23]1)#[N:21].O.Cl>CS(C)=O.C(OCC)(=O)C>[NH2:9][C:8]1[C:7]2[C:2](=[CH:3][C:4]([O:18][CH3:19])=[C:5]([O:16][CH3:17])[C:6]=2[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[N:1]=[C:20]([N:22]2[CH2:31][CH2:30][C:29]3[C:24](=[CH:25][CH:26]=[CH:27][C:28]=3[NH:32][S:33]([CH3:36])(=[O:35])=[O:34])[CH2:23]2)[N:21]=1

Inputs

Step One
Name
6-amino-3,4-dimethoxy-2-(2-pyridyl)benzonitrile
Quantity
7 g
Type
reactant
Smiles
NC1=CC(=C(C(=C1C#N)C1=NC=CC=C1)OC)OC
Name
N-(2-cyano-1,2,3,4-tetrahydro-5-isoquinolyl)methanesulfonamide
Quantity
9 g
Type
reactant
Smiles
C(#N)N1CC2=CC=CC(=C2CC1)NS(=O)(=O)C
Name
sodium t-pentoxide
Quantity
9.5 g
Type
reactant
Smiles
Name
Quantity
21 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting slurry was then stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (50 ml)
WASH
Type
WASH
Details
The combined organics were washed with saturated NaCl solution (2×30 ml)
STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
After this time, the resulting slurry was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC(=NC2=CC(=C(C(=C12)C1=NC=CC=C1)OC)OC)N1CC2=CC=CC(=C2CC1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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